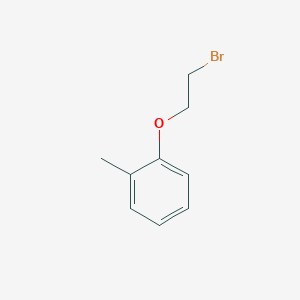

1-(2-Bromoethoxy)-2-methylbenzene

概要

説明

E-4080は、エーザイ株式会社が最初に開発した低分子薬です。カリウムチャネルアゴニストおよび電位依存性カルシウムチャネルブロッカーとしての役割で知られています。 この化合物は、神経系疾患および心血管疾患、特に狭心症および不整脈における潜在的な治療用途について研究されてきました .

製法

合成ルートと反応条件: E-4080は、さまざまな化学中間体の反応を含む多段階プロセスによって合成されます。重要なステップには、コア構造の形成と、望ましい薬理学的特性を実現するための官能基修飾が含まれます。 反応条件は通常、高収率と純度を確保するために、制御された温度、特定の溶媒、および触媒を伴います .

工業生産方法: E-4080の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、反応条件の最適化、大規模反応器の使用、結晶化やクロマトグラフィーなどの精製技術の実装が含まれます。 目標は、品質を維持し、生産コストを最小限に抑えながら、E-4080を大量に生産することです .

準備方法

Synthetic Routes and Reaction Conditions: E-4080 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of E-4080 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce E-4080 in large quantities while maintaining consistent quality and minimizing production costs .

化学反応の分析

反応の種類: E-4080は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、化合物の構造を変更し、その薬理学的特性を強化するために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤は、制御された条件下で使用され、酸素含有官能基を導入します。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、特定の官能基を還元するために使用され、化合物の安定性と活性を高めます。

形成される主要な生成物: これらの反応から形成される主要な生成物には、官能基が修飾されたさまざまなE-4080誘導体が含まれます。 これらの誘導体は、改善された薬理学的特性と潜在的な治療用途について研究されています .

科学研究への応用

化学:

- カリウムチャネルアゴニストおよびカルシウムチャネルブロッカーの研究における参照化合物として使用されます。

- 類似の化合物の新しい合成方法の開発に採用されています .

生物学:

- カリウムチャネルとカルシウムチャネルを含む細胞シグナル伝達経路に対する影響について調査されています。

- 神経系疾患モデルにおける神経保護効果の可能性について研究されています .

医学:

- 前臨床および臨床研究において、抗狭心症作用と抗不整脈作用について評価されています。

- 心血管疾患および神経系疾患の治療における潜在的な治療用途 .

産業:

- 新しい医薬品製剤と薬物送達システムの開発に使用されています。

- 特定の化学的特性を持つ高性能材料の生産に適用されています .

科学的研究の応用

Chemistry:

- Used as a reference compound in the study of potassium channel agonists and calcium channel blockers.

- Employed in the development of new synthetic methodologies for similar compounds .

Biology:

- Investigated for its effects on cellular signaling pathways involving potassium and calcium channels.

- Studied for its potential neuroprotective effects in models of nervous system diseases .

Medicine:

- Evaluated for its antianginal and antiarrhythmic properties in preclinical and clinical studies.

- Potential therapeutic applications in treating cardiovascular diseases and nervous system disorders .

Industry:

- Utilized in the development of new pharmaceutical formulations and drug delivery systems.

- Applied in the production of high-performance materials with specific chemical properties .

作用機序

E-4080は、カリウムチャネルと電位依存性カルシウムチャネルを標的とすることでその効果を発揮します。カリウムチャネルアゴニストとして、細胞膜を横切るカリウムイオンの流れを強化し、ニューロンと心筋細胞の過分極と興奮性の低下につながります。 電位依存性カルシウムチャネルブロッカーとして、カルシウムイオンの流入を阻害し、細胞の興奮性と収縮力を低下させます .

分子標的と経路:

カリウムチャネル: E-4080は、特定のカリウムチャネルに結合し、その開口を促進し、カリウムイオンのコンダクタンスを高めます。

電位依存性カルシウムチャネル: E-4080はこれらのチャネルをブロックし、カルシウムイオンの侵入を防ぎ、筋肉収縮と神経伝達物質の放出に関与する細胞シグナル伝達経路を調節します.

類似の化合物との比較

E-4080は、カリウムチャネルアゴニストと電位依存性カルシウムチャネルブロッカーの両方の二重作用のために独特です。この二重メカニズムは、通常1種類のイオンチャネルのみを標的とする他の化合物と区別されます。

類似の化合物:

ニフェジピン: 高血圧症と狭心症の治療に使用されるカルシウムチャネルブロッカー。

イソソルビドジニトレート: 狭心症の予防と治療に使用される血管拡張剤。

ピナシジル: 降圧剤として使用されるカリウムチャネルオペナー.

E-4080のカリウムチャネル作動作用とカルシウムチャネル遮断作用の組み合わせは、独自の治療プロファイルを備えており、さらなる研究開発に価値のある化合物となっています .

類似化合物との比較

Nifedipine: A calcium channel blocker used to treat hypertension and angina.

Isosorbide Dinitrate: A vasodilator used to prevent and treat angina pectoris.

Pinacidil: A potassium channel opener used as an antihypertensive agent.

E-4080’s combination of potassium channel agonism and calcium channel blockade offers a unique therapeutic profile, making it a valuable compound for further research and development .

生物活性

1-(2-Bromoethoxy)-2-methylbenzene, also known as 2-bromoethyl-2-methylphenyl ether, is an organic compound with the molecular formula C9H11BrO. Its structure features a bromine atom attached to a 2-ethoxy group on a methyl-substituted benzene ring, which enhances its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

This compound can be synthesized through various methods, including the direct etherification of phenols with 1,2-dibromoethane using potassium carbonate as a base in acetonitrile. This method has shown high yields (71%-94%) and allows for the recycling of the base used in the reaction . The compound's unique brominated aromatic structure contributes to its diverse applications in organic synthesis and pharmaceutical chemistry.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit significant biological activities. These include:

- Anti-diabetic Activity : Some derivatives have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens, demonstrating potential anti-bacterial and anti-viral activities.

- Larvicidal Activity : Notably, studies have shown that compounds related to this compound exhibit larvicidal effects against mosquito larvae, achieving 100% mortality in controlled experiments .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Larvicidal Efficacy Against Aedes aegypti :

-

Synthesis of Chalcone Derivatives :

- Research has shown that this compound can be utilized in synthesizing chalcone derivatives, which have been identified as having anti-cancer properties. These derivatives were characterized using techniques such as NMR and X-ray crystallography, confirming their structural integrity and potential for further biological evaluation.

Comparative Analysis of Related Compounds

The following table summarizes the structures and unique features of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2-methylbenzene | C8H9Br | Simpler structure; lacks ethoxy group |

| Ethyl 4-bromobenzoate | C9H9BrO | Contains an ester functional group |

| 1-(3-Bromopropoxy)-2-methylbenzene | C10H13BrO | Longer alkyl chain; different reactivity |

| 4-Bromo-3-methylphenol | C7H7BrO | Hydroxy group introduces different properties |

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its biological effects may involve interactions with cellular membranes or enzymes due to its brominated structure. Such interactions could lead to alterations in membrane fluidity or enzyme activity, impacting various cellular processes .

特性

IUPAC Name |

1-(2-bromoethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXRTJHEVCZIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364625 | |

| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-32-3 | |

| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。